N1-(2-chlorophenyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide
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Description
N1-(2-chlorophenyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide, also known as CP-526,536, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of oxalamide compounds and has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Catalytic Activity Enhancement
N1-(2-chlorophenyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide, as part of N,N'-Bisoxalamides, has been identified to significantly enhance the catalytic activity in Cu-catalyzed coupling processes. These processes involve the coupling of a wide array of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at low catalyst loadings and relatively low temperatures. This discovery has paved the way for the efficient synthesis of pharmaceutically important building blocks, showcasing the compound's utility in facilitating complex chemical reactions with improved efficacy and selectivity (Bhunia, Kumar, & Ma, 2017).
Synthetic Methodology Innovation
The compound has contributed to the development of novel synthetic approaches for producing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This innovative one-pot synthesis method, derived from 3-(2-nitroaryl)oxirane-2-carboxamides, represents a significant advancement in the field of organic synthesis. It offers a high-yielding, operationally simple route to anthranilic acid derivatives and oxalamides, further demonstrating the compound's role in enhancing synthetic efficiency and expanding the toolkit available for chemical synthesis (Mamedov et al., 2016).
Drug Metabolism and Pharmacokinetics
Additionally, research involving similar compounds has shed light on drug metabolism and pharmacokinetics, particularly in the context of new cardioprotective agents. For example, studies on KR-32570, a compound bearing resemblance in structural motifs, have elucidated the roles of cytochrome P450 enzymes CYP3A4 and CYP1A2 in the metabolism of cardioprotective drugs. Such insights are crucial for understanding the metabolic pathways and potential interactions of new therapeutic agents, contributing to safer and more effective drug development (Kim et al., 2007).
HIV-1 Neutralization Enhancement
Research on N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (NBD-556), a compound with structural similarities, has highlighted its potential in enhancing the exposure of neutralization epitopes of HIV-1 primary isolate. By mimicking CD4 binding, it enhances the binding of anti-gp120 monoclonal antibodies to the envelope protein, offering a novel approach to HIV-1 therapy by potentially increasing the effectiveness of existing neutralizing antibodies (Yoshimura et al., 2010).
properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c18-12-4-1-2-5-13(12)20-16(22)15(21)19-10-17(23,11-7-8-11)14-6-3-9-24-14/h1-6,9,11,23H,7-8,10H2,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQWFCFUUJGGCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)(C3=CC=CO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide |
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